molecular formula C39H64O22 B1235721 Helminthosporoside A

Helminthosporoside A

Cat. No. B1235721
M. Wt: 884.9 g/mol
InChI Key: USAJESQTSDBMKW-QQCQSHJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helminthosporoside A is a sesquiterpenoid glycoside obtained from Helminthosporium sacchari with formula C39H64O22. It is a carbobicyclic compound, a carbohydrate derivative, a sesquiterpenoid and a glycoside.

Scientific Research Applications

  • Helminth Biology and Immune Response :

    • Helminths, including Helminthosporide A, are a significant subject of study due to their role as common infectious agents in developing countries. Research delves into their biology, genome projects, and their interactions with the human immune system. Insights from these studies aim to contribute to new drugs, diagnostics, and vaccines targeting parasitic worms (Hotez et al., 2008).
  • Modification of Anthelmintic Drugs :

    • The modification and enhancement of anthelmintic drugs through nanotechnology and drug delivery systems is a significant area of research. This involves improving the solubility and efficacy of drugs like Helminthosporide A, aiming to tackle issues like anthelmintic resistance (Varlamova et al., 2022).
  • Helminth Therapy in Autoimmune Diseases :

    • The potential of Helminthosporide A in modulating immune responses is explored in the context of treating autoimmune diseases. Research indicates that helminths, due to their ability to modulate immune responses, might be used to treat inflammatory human diseases. Studies are focusing on live parasitic worms, their secretions, and synthetic molecules derived from them to treat autoimmune diseases (Smallwood et al., 2017).
  • Immunomodulatory Effects of Helminths :

    • Helminths, including Helminthosporide A, have evolved various mechanisms to evade immune surveillance, potentially offering therapeutic effects for autoimmune and inflammatory diseases. This involves studying their excretory/secretory products and understanding the mechanisms of action to potentially use these molecules as immunotherapies (Harnett & Harnett, 2010).
  • Helminth-Modulated Macrophages in Inflammatory Disease Treatment :

    • Helminth-modulated macrophages could be a novel therapeutic approach for treating inflammatory diseases. Helminths target host cells, including macrophages, inducing an alternatively activated phenotype that aids in infection elimination, tissue repair, and wound healing. This research explores the application of helminth-modulated macrophages as a potential new therapy for inflammatory diseases (Steinfelder et al., 2016).
  • Anthelmintic Drug Discovery and Target Identification :

    • The role of open science in anthelmintic drug discovery, including targeting helminths like Helminthosporide A, is significant. It involves identifying new targets for antiparasitic agents, phenotypic screening, and the use of open-source systems for compound screening against different parasite pathogens (Partridge et al., 2020).
  • Genomic Characterization and Mitochondrial Genomes of Helminths :

    • Next-generation sequencing technologies are being employed for rapid sequencing, annotation, and analysis of mitochondrial genomic datasets of helminths. This is crucial for understanding their taxonomy, epidemiology, evolutionary history, and the identification of genetic markers for informative systematic and epidemiological studies (Jex et al., 2010).

properties

Product Name

Helminthosporoside A

Molecular Formula

C39H64O22

Molecular Weight

884.9 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1

InChI Key

USAJESQTSDBMKW-QQCQSHJHSA-N

Isomeric SMILES

CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O

Canonical SMILES

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.